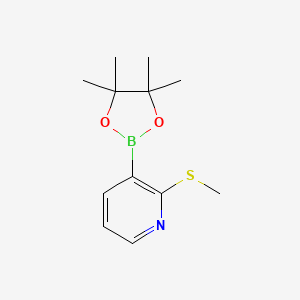

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-14-10(9)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOBOHRLTCNJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660634 | |

| Record name | 2-(Methylsulfanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-78-5 | |

| Record name | 2-(Methylsulfanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1073354-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Starting Material and Pyridine Core

The pyridine ring can be sourced commercially or synthesized via condensation reactions involving appropriate precursors such as β-ketoesters and ammonia derivatives. For this compound, the pyridine ring is already substituted at the 2-position with a methylthio group or is functionalized subsequently.

Introduction of the Methylthio Group

The methylthio group (-SCH3) is typically introduced via nucleophilic substitution reactions:

- Starting from a 2-halopyridine (e.g., 2-chloropyridine), treatment with sodium methylthiolate or methylthiol under basic conditions results in substitution of the halogen by the methylthio group.

- Reaction conditions favor mild temperatures to prevent side reactions and preserve the pyridine ring.

Formation of the Boronate Ester Group

The boronate ester functionality is introduced at the 3-position of the pyridine ring through a palladium-catalyzed borylation reaction:

- Reagents: Bis(pinacolato)diboron (B2pin2) is the boron source.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or other mild bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Elevated temperatures (80–100°C) under inert atmosphere.

This reaction selectively installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the pyridine ring.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Halopyridine + sodium methylthiolate, base | 2-(Methylthio)pyridine intermediate |

| 2 | Palladium-catalyzed borylation | 2-(Methylthio)pyridine + B2pin2, Pd catalyst, base, solvent, heat | 2-(Methylthio)-3-(pinacol boronate ester)pyridine |

Industrial and Continuous Flow Methods

In industrial applications, the synthesis may be optimized via continuous flow chemistry to improve reaction control, safety, and scalability:

- Automated reactors maintain precise temperature and mixing.

- Continuous flow borylation reduces reaction times and enhances yields.

- Purification steps are integrated inline to obtain high-purity product.

Research Findings and Analytical Data

- The boronate ester group is stable under standard storage conditions (4–8°C).

- Purity of isolated compound typically exceeds 97%, confirmed by chromatographic and spectroscopic methods.

- The compound’s reactivity in Suzuki-Miyaura cross-coupling confirms the successful installation of the boronate ester.

- The methylthio substituent influences electronic properties, enhancing the compound’s utility in medicinal chemistry and materials science.

Comparative Analysis with Related Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Methylthio at 2-position, boronate ester at 3-position | Dual functionalization enabling versatile reactivity |

| 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Methyl at 2-position, boronate ester at 3-position | Lacks sulfur functionality, different electronic effects |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Boronate ester only | Simpler structure, fewer reactive sites |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 2-Halopyridine derivative | Readily available or synthesized |

| Methylthio introduction | Sodium methylthiolate, mild base | Nucleophilic substitution |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Boronate ester formation |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalyst for borylation |

| Base | Potassium acetate or similar | Facilitates transmetalation |

| Solvent | DMF, dioxane | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Elevated for borylation |

| Purity | >97% | Confirmed by analytical methods |

| Storage | 4–8°C | Stability maintained |

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, potassium carbonate, organic solvents (toluene, ethanol).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Various aryl or vinyl-substituted pyridine derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry:

The dioxaborolane group in this compound serves as a versatile boron reagent. It can participate in various reactions such as:

- Borylation Reactions: The compound can be used as a borylating agent to introduce boron into organic molecules. This is particularly useful in the synthesis of organoboron compounds that are valuable intermediates in organic synthesis and materials science .

2. Ligand for Catalysis:

The compound has been utilized as a ligand in transition metal-catalyzed reactions. For instance, it has shown effectiveness in copper-catalyzed borylation processes where it facilitates the formation of carbon-boron bonds . This application is crucial for developing new synthetic methodologies that require selective functionalization of organic substrates.

Applications in Medicinal Chemistry

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit potential anticancer properties. The incorporation of the methylthio group is believed to enhance biological activity by improving solubility and bioavailability. Studies have shown that related compounds can inhibit tumor growth in various cancer cell lines .

2. Drug Development:

The unique structural attributes of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets suggests potential applications in designing new pharmaceuticals aimed at treating diseases such as cancer and bacterial infections .

Applications in Materials Science

1. Polymer Chemistry:

The compound's boron-containing structure allows it to be integrated into polymer matrices to enhance their properties. This includes increasing thermal stability and mechanical strength, which are essential for developing advanced materials used in coatings and composites .

2. Sensors and Electronics:

Research has also explored the use of boron compounds in electronic applications. The incorporation of this compound into sensor devices can improve sensitivity and selectivity due to its unique electronic properties .

Case Studies

Mechanism of Action

The mechanism by which 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to participate in various chemical reactions. The boronic ester moiety allows it to form stable complexes with transition metals, facilitating catalytic processes. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs differ in substituent identity, position, and electronic properties, which influence reactivity, stability, and applications. Key compounds are compared below:

Positional Isomers and Substituted Pyridines

5-Methyl-2-(methylthio)-3-(dioxaborolan-2-yl)pyridine

- Structure : Adds a methyl group at position 5.

- Formula: C₁₃H₂₀BNO₂S; MW: 265.20 .

3-(Methylthio)-5-(dioxaborolan-2-yl)pyridine

- Structure : Methylthio at position 3, boronate at position 5.

- Formula: C₁₂H₁₈BNO₂S; MW: 251.15 .

- Impact : Altered substituent positions may redirect reactivity in coupling reactions due to electronic effects.

2-Methoxy-6-(dioxaborolan-2-yl)pyridine

- Structure : Methoxy (-OMe) at position 2, boronate at position 6.

- Formula: C₁₂H₁₈BNO₃; MW: 235.09 .

- Impact : Methoxy’s electron-donating nature stabilizes the pyridine ring, contrasting with methylthio’s weaker resonance effects.

Functional Group Variations

2-Methanesulfonyl-5-(dioxaborolan-2-yl)pyridine

- Structure : Sulfonyl (-SO₂Me) at position 2.

- Formula: C₁₂H₁₈BNO₄S; MW: 299.16 .

2-Chloro-3-(dioxaborolan-2-yl)pyridine

- Structure : Chloro (-Cl) at position 2.

- Formula: C₁₁H₁₄BClNO₂; MW: 239.51 .

- Impact : Chloro acts as a leaving group, making this compound reactive in nucleophilic substitutions or as a coupling precursor.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine

- Structure : Trifluoroethoxy (-OCH₂CF₃) at position 2.

- Formula: C₁₃H₁₇BF₃NO₃; MW: 303.09 .

- Impact : Fluorine atoms enhance hydrolytic stability and alter lipophilicity, useful in medicinal chemistry.

Multi-Substituted Derivatives

5-Chloro-2,3-dimethoxy-4-(dioxaborolan-2-yl)pyridine

- Structure : Chloro at position 5, methoxy at positions 2 and 3.

- Formula: C₁₄H₂₁BClNO₄; MW: 313.58 .

Comparative Analysis of Key Properties

Electronic and Steric Effects

- Methylthio (-SMe) : Weak electron-donating via resonance; moderate steric bulk.

- Methoxy (-OMe) : Strong electron-donating; smaller steric profile.

- Sulfonyl (-SO₂Me) : Electron-withdrawing; increases boronate electrophilicity.

- Chloro (-Cl) : Electron-withdrawing; acts as a leaving group.

Biological Activity

The compound 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , also known by its CAS number 1628606-29-0 , is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 282.17 g/mol . The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 1628606-29-0 |

| Molecular Formula | C12H19BN2O3S |

| Molecular Weight | 282.17 g/mol |

| Purity | NLT 98% |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation. Kinases are crucial for various cellular processes, including proliferation and survival. The inhibition of these enzymes can lead to apoptosis in cancer cells.

Target Kinases

- Monopolar Spindle 1 (MPS1) : This kinase plays a critical role in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 leads to chromosomal instability in cancer cells.

- Cyclin-dependent Kinase 2 (CDK2) : Known for regulating the cell cycle, CDK2 inhibition can halt cell division in rapidly proliferating cells.

Research Findings

Recent studies have demonstrated that derivatives of pyridine compounds exhibit promising inhibitory effects on MPS1 and CDK2:

- MPS1 Inhibition : A study reported that a related pyrido[3,4-d]pyrimidine compound achieved an IC50 value of 0.008 μM , indicating potent inhibition against MPS1 in vitro .

- CDK2 Inhibition : Another investigation into pyrido[3,4-d]pyrimidines found several derivatives with IC50 values in the nanomolar range for CDK2 inhibition . This suggests that modifications to the structure can enhance biological activity significantly.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- In Vivo Efficacy : A study involving xenograft models showed that MPS1 inhibitors led to significant tumor regression in mice with human tumor implants .

- Structure-Activity Relationship (SAR) : Research focused on optimizing the chemical structure revealed that specific substitutions could drastically improve potency against target kinases .

Q & A

Q. Key Methodological Considerations :

- Use anhydrous solvents (e.g., THF, DMF) to prevent boronate ester hydrolysis.

- Monitor reaction progress via TLC or GC-MS for intermediates.

- Purify via column chromatography (SiO₂, pentane/EtOAc gradients) .

Basic: What safety precautions are necessary when handling this compound?

The compound is air-sensitive and may hydrolyze in moisture. Key precautions include:

- Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers .

- Handling : Use gloveboxes or Schlenk lines for transfers.

- Safety Protocols : Follow hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) .

Basic: How is the purity and structure of this compound typically characterized?

- Purity : Assessed via HPLC (C18 column, MeCN/H₂O mobile phase) or ¹H/¹³C NMR integration.

- Structural Confirmation :

Advanced: How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

Low yields often stem from catalyst deactivation or boronate ester instability . Mitigation strategies:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Additives : Include stoichiometric bases (e.g., K₂CO₃) to neutralize HX byproducts.

- In Situ Protection : Protect the boronate ester with Lewis acids (e.g., MgSO₄) to prevent hydrolysis .

Advanced: What methodologies are recommended for resolving contradictions in crystallographic data for derivatives?

Discrepancies in X-ray data (e.g., bond length anomalies) require:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Disorder Modeling : Apply PART/SUMP restraints for flexible dioxaborolane groups.

- Validation Tools : Check R-factors and electron density maps (e.g., Olex2) to confirm atomic positions.

- Complementary Techniques : Validate with DFT calculations (e.g., Gaussian) for bond geometry .

Advanced: What strategies optimize reaction conditions for C-H borylation using this boronate ester?

For regioselective C-H activation:

- Catalyst Tuning : Use Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands for steric control.

- Substrate Design : Introduce directing groups (e.g., pyridinyl) to guide borylation.

- Solvent Effects : Non-coordinating solvents (e.g., cyclohexane) improve catalyst lifetime.

- Kinetic Analysis : Use stopped-flow IR to monitor transient intermediates and adjust temperature (60–80°C optimal) .

Advanced: How can air sensitivity during storage impact experimental reproducibility?

Moisture-induced hydrolysis forms boronic acids, altering reactivity. Ensure:

- Stability Testing : Monitor degradation via ¹¹B NMR (δ ~30 ppm for boronate esters vs. δ ~10 ppm for boronic acids).

- Repurification : Reflux in dry THF with pinacol to regenerate the boronate ester .

Advanced: What analytical techniques distinguish between positional isomers in Suzuki coupling products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.